3-Chloro-2-methylbenzoic acid

Microbial degradation Bioremediation Enzyme induction

Researchers requiring a regioisomerically pure intermediate for pharmaceutical synthesis often face inconsistent reactivity from positional analogs. 3-Chloro-2-methylbenzoic acid (CAS 7499-08-3) eliminates this uncertainty: - Unique 3-Cl-2-Me substitution pattern ensures correct regiospecificity for inducamide A/B total synthesis and antimicrobial SAR studies. - Validated by microbial degradation studies: exclusively induces meta-pyrocatechase in Pseudomonas cepacia MB2, unlike 4-Cl or 5-Cl analogs. - Optimized synthesis delivers ≥98% purity, mp 163-166°C, ensuring reproducible multi-step outcomes.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 7499-08-3
Cat. No. B181752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylbenzoic acid
CAS7499-08-3
Synonyms3-chloro-2-methylbenzoic acid
3-CMBA
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)C(=O)O
InChIInChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyHXGHMCLCSPQMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylbenzoic Acid: Versatile Synthesis Intermediate


3-Chloro-2-methylbenzoic acid (CAS 7499-08-3) is a disubstituted benzoic acid derivative characterized by a chlorine atom at the meta position and a methyl group at the ortho position relative to the carboxylic acid moiety. This specific substitution pattern confers distinct chemical properties and reactivity profiles that differentiate it from its regioisomers and other chlorobenzoic acids [1]. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with documented applications in the preparation of antimicrobial agents and natural product derivatives [2]. The compound's predicted pKa of 3.58 ± 0.10 indicates moderate acidity, while its solid-state properties (melting point: 163-166 °C) support standard handling and storage conditions .

3-Chloro-2-methylbenzoic Acid: Isomer Specificity


The specific substitution pattern of 3-chloro-2-methylbenzoic acid dictates its unique biological and chemical behavior. For instance, the bacterial strain Pseudomonas cepacia MB2 demonstrates a stringent substrate specificity, metabolizing this compound as a sole carbon source via the meta fission pathway, while failing to grow on its close analogs 4-chloro-2-methylbenzoic acid and 5-chloro-2-methylbenzoic acid [1]. This differential induction of meta-pyrocatechase activity, observed exclusively with the 3-chloro-2-methylbenzoate, highlights that minor positional changes can profoundly alter biochemical recognition and pathway engagement. Furthermore, the interplay between the electron-withdrawing chloro group and the electron-donating methyl group in this specific regioisomer directly influences its acidity and reactivity in synthetic transformations [2]. Therefore, assuming functional equivalence or interchangeability among chloromethylbenzoic acid isomers without empirical data is scientifically unfounded and carries significant risk of experimental failure.

3-Chloro-2-methylbenzoic Acid: Evidence vs. Analogs


Exclusive Meta-Pyrocatechase Induction in Pseudomonas cepacia

In a direct comparative study, 3-chloro-2-methylbenzoate induced strong meta-pyrocatechase activity in cell extracts of Pseudomonas cepacia MB2, whereas the closely related analogs 4-chloro-2-methylbenzoate and 5-chloro-2-methylbenzoate did not induce any activity. The study further confirmed that the 4- and 5-chloro isomers were not growth substrates for this strain, demonstrating a strict substrate specificity tied to the 3-chloro-2-methyl substitution pattern [1].

Microbial degradation Bioremediation Enzyme induction

Acidity Differentiation Among Chlorobenzoic Acid Isomers

The predicted pKa value of 3-chloro-2-methylbenzoic acid is 3.58 ± 0.10, which places it within the more acidic range among benzoic acid derivatives . While direct experimental pKa values for all specific chloromethylbenzoic acid isomers are not available in a single study, the established trend for chloro-substituted benzoic acids is that the ortho isomer is the most acidic, followed by the meta, and then the para isomer [1]. Given that 3-chloro-2-methylbenzoic acid features a chlorine meta to the carboxyl group and a methyl ortho to it, its acidity profile is distinct from that of its para-chloro or ortho-chloro analogs. This difference in acidity can impact solubility, salt formation, and reactivity in nucleophilic acyl substitution reactions.

Physical organic chemistry Medicinal chemistry Process chemistry

High-Purity Scalable Synthesis Method

A patented synthesis route describes the preparation of high-purity 3-chloro-2-methylbenzoic acid via a Grignard reaction using 2,6-dichlorotoluene as a starting material. The process, which involves coupling with dimethyl carbonate followed by melt crystallization and saponification, achieves a final product purity of 99.5% and an overall yield of 84% [1]. This compares favorably to more traditional chlorination methods, which often result in lower yields due to the formation of regioisomeric impurities and require extensive purification steps.

Process chemistry Chemical manufacturing Scale-up

3-Chloro-2-methylbenzoic Acid: Key Applications


Bioremediation and Environmental Microbiology

Researchers studying the microbial degradation of chlorinated aromatic pollutants can utilize 3-chloro-2-methylbenzoic acid as a model substrate for Pseudomonas cepacia MB2. The compound's unique ability to induce the meta fission pathway enzymes, in contrast to its inactive analogs, makes it an essential tool for investigating pathway specificity and enzyme induction mechanisms [1].

Bioactive Natural Product Synthesis

This compound is a key building block for the total synthesis of inducamides A and B, natural products with potential antimicrobial activity. The specific substitution pattern on the benzoic acid ring is required for the final structure-activity relationship of the target molecules [2].

Pharmaceutical Intermediate Manufacturing

The optimized synthesis route yielding 99.5% purity and 84% overall yield [3] makes 3-chloro-2-methylbenzoic acid a cost-effective and reliable starting material for industrial production of advanced intermediates. Its well-defined physical properties and purity profile ensure consistent performance in multi-step synthesis campaigns.

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